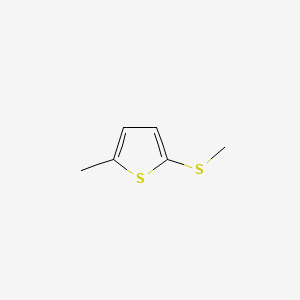

5-Methyl-2-thienyl methyl sulfide

Description

General Context of Substituted Thiophenes in Contemporary Chemical Science

Substituted thiophenes are a class of heterocyclic compounds that are fundamental building blocks in numerous areas of chemical science. acs.org Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, can be readily modified with various functional groups, leading to a vast library of derivatives with diverse properties and applications. acs.orgresearchgate.net

In medicinal chemistry, the thiophene ring is considered a "privileged scaffold" because of its widespread presence in pharmacologically active molecules. tandfonline.com It often serves as a bioisostere for a benzene (B151609) ring, meaning it can replace a phenyl group in a drug molecule without a significant loss of biological activity, a strategy seen in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam. acs.orgtandfonline.com Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comtandfonline.com The synthesis of these derivatives is a major focus, with numerous methods developed to create highly substituted and functionalized thiophenes for drug discovery programs. nih.govorganic-chemistry.org

Beyond pharmaceuticals, substituted thiophenes are crucial in materials science. When linked together, they form polymers known as polythiophenes. acs.org These materials can become electrically conductive through oxidation, making them valuable in the development of organic light-emitting diodes (OLEDs), field-effect transistors, and other electronic devices. organic-chemistry.org The properties of polythiophenes can be fine-tuned by altering the substituents on the thiophene rings, allowing for the design of materials with specific electronic and optical characteristics.

Significance of Sulfur-Containing Heterocyclic Structures in Advanced Chemical Research

Sulfur-containing heterocycles represent a vital and extensive family of organic compounds that play a crucial role in advanced chemical research, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The inclusion of a sulfur atom within a cyclic structure imparts unique physicochemical properties to the molecule, influencing its reactivity, conformation, and potential for biological interactions. nih.govrsc.org

The significance of these structures is underscored by their presence in a substantial number of FDA-approved drugs. nih.gov Functional groups derived from sulfur, such as thioethers and sulfones, are common motifs in a wide array of pharmaceuticals. nih.gov The synthesis of these heterocyclic systems is an active area of research, with chemists continually developing novel and efficient methods to construct these complex molecular architectures. For example, catalyst-free methods for preparing heterocyclic thienyl sulfides have been developed, offering milder conditions and shorter reaction times compared to traditional catalyzed reactions. tandfonline.comnih.gov

Research has shown that the introduction of a sulfur-containing heterocycle can enhance the pharmacological activity and improve the pharmacokinetic profile of a compound. rsc.org These structures are found in natural products and are used as key intermediates in the synthesis of a diverse range of bioactive molecules. researchgate.net The versatility of sulfur chemistry allows for the creation of complex scaffolds that are explored for their potential as inhibitors of enzymes like carbonic anhydrase or as agents targeting various diseases. organic-chemistry.org The ongoing investigation into sulfur-containing heterocycles continues to yield new compounds with promising therapeutic potential. acs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Methyl-2-thienyl methyl sulfide (B99878) |

| Lornoxicam |

| Thiophene |

| Benzene |

| Thioether |

| Sulfone |

| 2-Thiophenethiol |

| 2-Iodothiophene |

| 2-Chloroquinoxaline |

| 3-Carboxyl-2-chloroquinoline |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-3-4-6(7-2)8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUGUKXAAPOFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193991 | |

| Record name | Thiophene, 2-methyl-5-(methylthiol)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40990-29-2 | |

| Record name | Thiophene, 2-methyl-5-(methylthiol)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040990292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-methyl-5-(methylthiol)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis

Established Synthetic Routes and Reaction Conditions

Traditional synthetic approaches to 5-Methyl-2-thienyl methyl sulfide (B99878) and related thienyl sulfides rely on multi-step sequences involving cyclization, coupling, and alkylation reactions.

Cyclization Approaches for Thienyl Core Formation

The formation of the thiophene (B33073) ring is a fundamental step in the synthesis of 5-Methyl-2-thienyl methyl sulfide. One common approach is the Hantzsch thiazole (B1198619) synthesis, which can be adapted for thiophene ring formation. This method typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole (B372263) derivatives, a one-pot reaction of ketones with a mixture of N-bromosuccinimide, thiourea, and benzoyl peroxide can be employed. researchgate.net Another versatile method for constructing substituted pyrrole (B145914) frameworks, which shares similarities with thiophene synthesis, involves the [3+2]-cycloaddition of benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride, utilizing iodine and DMF as catalysts at elevated temperatures. nih.gov

Coupling Reactions for Methylthienyl Group Introduction

Palladium-catalyzed cross-coupling reactions are instrumental in introducing the methylthienyl group. The Heck reaction, for instance, has been successfully used to couple olefins to a Si(111) surface functionalized with a mixed monolayer of methyl and thienyl groups, maintaining a conjugated linkage. acs.org Another significant strategy is the Suzuki coupling, which involves the reaction of thienyl boronic acids or esters with thienyl bromides. This method can be performed under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support, offering a rapid route to thiophene oligomers. researchgate.net

Alkylation Reactions for Sulfide Moiety Construction

The final step in the synthesis of this compound is often the construction of the sulfide moiety via alkylation. This can be achieved through the reaction of a thienyl lithium intermediate with an appropriate electrophile. For example, 5-(5-Methyl-2-thienyl)dipyrromethane has been synthesized by reacting 5-methyl-2-thiophenecarboxaldehyde (B81332) with pyrrole in the presence of trifluoroacetic acid. nih.gov In a different approach, the reaction of S-nucleophiles with N-terminal 4-chloromethyl thiazoles can lead to macrocyclization through intramolecular thioalkylation. researchgate.net

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of thienyl sulfides. These advancements include catalyst-free preparations and the use of microwave-assisted techniques.

Catalyst-Free Preparations of Heterocyclic Thienyl Sulfides

A significant development is the catalyst-free synthesis of heterocyclic thienyl sulfides. This method utilizes the reaction of 2-thiophenethiol with various activated halogenated heterocycles in a substitution-type reaction. tandfonline.com These reactions often proceed under neat conditions or with minimal solvent, require milder conditions, and have shorter reaction times compared to traditional catalyzed methods. tandfonline.com The yields obtained are comparable to other published methods, and in many cases, the need for column chromatography for purification is eliminated. tandfonline.com For instance, a simple and highly efficient green protocol has been developed for the preparation of sulfides from alkyl or aryl thiols and benzyl (B1604629) halides under solvent- and catalyst-free conditions. researchgate.net Another approach describes a direct, odorless, and catalyst-free synthesis of diaryl sulfides using potassium sulfide as the sulfur source. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| 2-Thiophenethiol, Activated Halogenated Heterocycles | Neat, Heat | Heterocyclic Thienyl Sulfides | Comparable to catalyzed methods | tandfonline.com |

| Aryl Halides, Potassium Sulfide | DMF, 120°C | Diaryl Sulfides | Up to 96% | researchgate.net |

| Alkyl/Aryl Thiols, Benzyl Halides | Solvent-free, 100°C | Sulfides | Good to Excellent | researchgate.net |

Microwave-Assisted Synthetic Techniques for Related Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. sphinxsai.com This technique offers simple, clean, fast, efficient, and economical routes for the synthesis of a large number of organic molecules, including heterocyclic compounds. sphinxsai.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. sphinxsai.comijpsjournal.com For example, the synthesis of quaterthiophene via Suzuki coupling can be achieved in just 6 minutes using microwave assistance. researchgate.net Similarly, various N-containing heterocyclic compounds have been synthesized with higher yields and shorter reaction times under microwave irradiation. ijpsjournal.com Microwave-assisted synthesis can be performed using water as a green solvent, in high-boiling organic solvents, or even under solvent-free conditions by impregnating reactants onto a solid support like alumina (B75360) or silica. youtube.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Hantzsch Dihydropyridine Synthesis | 3 hours (reflux) | 15 minutes | Good | sphinxsai.com |

| Benzimidazole Synthesis | 3 hours (reflux) | 5 minutes | Good | sphinxsai.com |

| Biginelli Condensation | 2 hours (reflux) | 12 minutes | Good | sphinxsai.com |

| Lophine Synthesis | > 1 hour | Shorter | 90% | ijpsjournal.com |

| Quaterthiophene Synthesis (Suzuki Coupling) | 18 hours | 6 minutes | 65% | researchgate.net |

Optimized Industrial Production Methods for Related Structures

The industrial-scale synthesis of thienyl sulfides and related thiophene structures does not rely on a single, universal method but rather on a collection of optimized, scalable processes tailored to the specific target molecule. These methods generally fall into two categories: the construction of the thiophene ring itself from acyclic precursors, and the subsequent functionalization or coupling of a pre-formed thiophene ring.

For the large-scale production of the basic thiophene nucleus, vapor-phase cyclization methods are often the processes of choice. rsc.org One prominent industrial method involves the high-temperature reaction between a C4 hydrocarbon source, such as n-butane, and sulfur at 560°C. pharmaguideline.com Another commercially significant route is the reaction of acetylene (B1199291) with hydrogen sulfide over an alumina catalyst at 400°C. pharmaguideline.com

For substituted thiophenes, several classic name reactions have been optimized for larger-scale production. The Paal-Knorr synthesis , which converts 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, is a well-established and versatile method. wikipedia.org The Gewald aminothiophene synthesis is another cornerstone of industrial thiophene chemistry, particularly for producing 2-aminothiophenes. ijprajournal.com This reaction involves the base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. rsc.orgpharmaguideline.com It is considered a preferred route for many substituted thiophenes due to its efficiency. rsc.orgijprajournal.com

Once the thiophene ring is available, the formation of the aryl sulfide bond (C-S bond) is often achieved through transition-metal-catalyzed cross-coupling reactions. These methods are central to modern industrial organic synthesis. Palladium and nickel-catalyzed reactions, for instance, are used to couple aryl halides or pseudohalides with thiols. nih.govmdpi.com While thiols can sometimes poison catalysts, specialized ligand systems have been developed to facilitate these high-yielding transformations on an industrial scale. mdpi.com

| Synthetic Method | Description | Key Reactants | Scale of Operation |

|---|---|---|---|

| High-Temperature Cyclization | Vapor-phase reaction to form the basic thiophene ring. pharmaguideline.com | n-butane + Sulfur; or Acetylene + Hydrogen Sulfide | Large Industrial |

| Paal-Knorr Synthesis | Cyclization of 1,4-dicarbonyl compounds to form substituted thiophenes. pharmaguideline.comwikipedia.org | 1,4-diketones, Phosphorus pentasulfide (P₄S₁₀) | Lab to Industrial |

| Gewald Synthesis | Condensation and cyclization to produce 2-aminothiophenes and other derivatives. ijprajournal.com | Ketones, Activated nitriles, Elemental sulfur | Lab to Industrial |

| Metal-Catalyzed Cross-Coupling | Formation of a C-S bond by coupling a thiophene derivative with a sulfur source. mdpi.com | Thienyl halides, Thiols, Palladium/Nickel catalysts | Lab to Industrial |

Precursors and Intermediate Compounds in Synthesis

Role of Thiophene-Based Precursors in Synthetic Pathways

Thiophene and its derivatives are fundamental precursors in the synthesis of a vast array of more complex molecules, particularly in the pharmaceutical and materials science industries. wikipedia.org The thiophene ring is considered a "privileged" scaffold in medicinal chemistry. Its structural and electronic similarity to a benzene (B151609) ring allows it to function as a bioisostere, where it can replace a benzene ring in a biologically active compound, often without loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org

The utility of thiophene as a precursor stems from its aromatic character and well-defined reactivity. The sulfur atom in the five-membered ring contributes electron density, making the ring more reactive than benzene towards electrophilic substitution. These substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, occur preferentially at the C2 and C5 positions (the alpha-positions adjacent to the sulfur), providing a reliable method for introducing functional groups. pharmaguideline.com

Furthermore, thiophene can be readily deprotonated at the C2 position using a strong base like n-butyllithium to form 2-lithiothiophene. This organolithium intermediate is a potent nucleophile that reacts with a wide range of electrophiles, enabling the introduction of various substituents and the construction of more complex molecular architectures. This predictable reactivity makes thiophene-based precursors invaluable building blocks for constructing targeted heterocyclic systems. mdpi.com

| Precursor Type | Key Feature | Role in Synthesis | Common Reactions |

|---|---|---|---|

| Thiophene | Aromatic, electron-rich ring. | Core scaffold for building complex molecules; bioisostere for benzene. wikipedia.org | Electrophilic Substitution (Halogenation, Acylation) at C2/C5. |

| Substituted Thiophenes | Pre-installed functional groups guide further reactions. | Building blocks for multi-step synthesis. mdpi.com | Cross-coupling, condensation, further ring functionalization. |

| 2-Lithiothiophene | Highly reactive nucleophilic intermediate. | Enables C-C and C-heteroatom bond formation at a specific position. | Reaction with various electrophiles (aldehydes, ketones, etc.). |

Utilization of 5-Methylthiophene-2-carboxaldehyde in Complex Synthesis

5-Methylthiophene-2-carboxaldehyde is a key intermediate compound, valued for the synthetic versatility of its aldehyde functional group. lookchem.com This aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the elongation of carbon chains and the formation of new carbon-carbon and carbon-heteroatom bonds.

A significant application of 5-methylthiophene-2-carboxaldehyde is in transition-metal-catalyzed cross-coupling reactions. For example, it has been used as a precursor in the synthesis of novel 4-arylthiophene-2-carbaldehyde derivatives via the Suzuki-Miyaura reaction. nih.gov In this type of synthesis, a halogenated derivative of 5-methylthiophene-2-carboxaldehyde is coupled with various arylboronic acids or esters in the presence of a palladium catalyst. This pathway efficiently creates a C-C bond between the thiophene ring and an aryl group, yielding complex molecules with potential biological activities. nih.gov The resulting aryl-substituted thiophene aldehydes have been investigated for antibacterial, anti-urease, and antioxidant properties, demonstrating how a relatively simple precursor can be elaborated into molecules of significant interest. nih.gov

The presence of both the aldehyde and the methyl-substituted thiophene core makes this compound a strategic starting point for building molecules that combine the specific electronic and steric properties of the thiophene ring with other functional moieties.

| Reaction | Role of 5-Methylthiophene-2-carboxaldehyde Derivative | Reagents | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Electrophilic partner (as a bromo- or iodo- derivative). nih.gov | Arylboronic acid/ester, Palladium catalyst, Base | 4-Arylthiophene-2-carbaldehydes. nih.gov |

| Condensation Reactions | Electrophilic carbonyl component. | Active methylene (B1212753) compounds, Amines, etc. | α,β-Unsaturated systems, Imines, etc. |

| Reduction/Oxidation | Substrate for conversion of the aldehyde group. | Reducing agents (e.g., NaBH₄), Oxidizing agents | Thienyl methanols, Thiophenecarboxylic acids. |

Chemical Reactivity and Transformation Studies

Substitution Reactions on the Thiophene (B33073) Ring

Substitution reactions are a cornerstone of thiophene chemistry, allowing for the introduction of a wide array of functional groups onto the heterocyclic ring. numberanalytics.com The inherent aromaticity of the thiophene ring makes it susceptible to electrophilic attack, while nucleophilic substitution typically requires specific activation. numberanalytics.combrainly.in

Electrophilic Substitution Pathways and Reagents

Thiophene and its derivatives readily undergo electrophilic substitution reactions, a process in which an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The mechanism is analogous to that of benzene (B151609), involving the formation of a Wheland intermediate, also known as a sigma complex. numberanalytics.com However, the sulfur atom in the thiophene ring donates electron density to the ring, making it more reactive than benzene towards electrophiles. numberanalytics.com The presence of a methyl group at the 5-position and a methyl sulfide (B99878) group at the 2-position in 5-Methyl-2-thienyl methyl sulfide further influences the regioselectivity of these reactions. Both the methyl and methyl sulfide groups are activating and ortho-para directing. libretexts.org

Common electrophilic substitution reactions for thiophenes include:

Nitration: This is typically achieved using a mixture of nitric and sulfuric acids to introduce a nitro group. numberanalytics.com For thiophene itself, this results in a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product. numberanalytics.com

Halogenation: Bromination, for instance, can be carried out using bromine in the presence of a catalyst like iron(III) bromide, yielding 2-bromothiophene (B119243) and 3-bromothiophene. numberanalytics.comquimicaorganica.org

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). numberanalytics.combrainly.in

Sulfonation and Vilsmeier-Haack Reaction: These are other examples of electrophilic substitutions that can be performed on the thiophene ring. quimicaorganica.org

The activating effect of methyl groups on the rate of electrophilic substitution has been studied, showing that their presence enhances the reaction rate, although the effect may not be strictly additive. rsc.org

Table 1: Common Electrophilic Substitution Reactions on Thiophene

| Reaction | Reagents | Typical Product(s) on Unsubstituted Thiophene |

|---|---|---|

| Nitration | Nitric acid and Sulfuric acid | 2-Nitrothiophene and 3-Nitrothiophene |

| Bromination | Bromine and Iron(III) bromide | 2-Bromothiophene and 3-Bromothiophene |

| Friedel-Crafts Acylation | Acyl chloride and Lewis acid (e.g., AlCl₃) | Acylthiophenes |

Nucleophilic Substitution Pathways and Reagents

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally less facile than electrophilic substitution and typically requires the presence of a good leaving group, such as a halogen, and an activating electron-withdrawing group on the ring. numberanalytics.comuoanbar.edu.iq The reaction proceeds through a stepwise mechanism involving the initial addition of the nucleophile to the ring, followed by the elimination of the leaving group. researchgate.net The sulfur atom in the thiophene ring can stabilize the intermediate Meisenheimer-like adduct through the involvement of its d-orbitals. uoanbar.edu.iq

For thiophene derivatives, the reactivity towards nucleophilic substitution is significantly higher than that of their benzene counterparts. uoanbar.edu.iq For instance, 2-bromo-5-nitrothiophene (B82342) reacts readily with nucleophiles. uoanbar.edu.iq The presence of nitro groups facilitates these reactions; for example, 2-bromo-3,4,5-trinitrothiophene undergoes SNAr with displacement of the bromide in good yields. researchgate.net

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. uoanbar.edu.iqlibretexts.org Copper-mediated nucleophilic substitutions of halothiophenes are also of significant synthetic utility. uoanbar.edu.iq

Ring-Opening Reactions of Thienyl Ligands

The thiophene ring, while aromatic, can undergo ring-opening reactions, particularly when coordinated to a metal center. This process involves the cleavage of one or both carbon-sulfur (C-S) bonds and is a key step in processes like hydrodesulfurization (HDS). nih.govrsc.org

Metal-Mediated Carbon-Sulfur Bond Cleavage Mechanisms

Transition metal complexes can mediate the cleavage of the strong C-S bonds in thiophenes. nih.govrsc.org This process is of great industrial importance, particularly in the removal of sulfur-containing impurities from fossil fuels. nih.gov The mechanism often involves the initial coordination of the thiophene to the metal center, followed by insertion of the metal into a C-S bond. rsc.org

For example, a highly reactive tungsten complex has been shown to mediate the complete desulfurization of thiophene. The reaction proceeds through C-S bond cleavage and subsequent hydrogen transfer to generate a butadiene-thiolate compound, which upon thermolysis releases but-1-ene. nih.gov Similarly, rhodium complexes have been studied for their ability to induce ring-opening and coupling of thiophene. acs.org Low-valent aluminum reagents have also been shown to react with thiophenes, leading to C-S bond activation and ring-expansion. rsc.org

Photochemically induced ring-opening is another pathway. Upon UV photoexcitation, thiophene can undergo nonadiabatic coupling from an excited state to the ground state potential energy surface, leading to the extension and cleavage of a C-S bond. acs.org

Influence of Metal Centers on Ring Cleavage Selectivity

The nature of the metal center plays a crucial role in the selectivity of the C-S bond cleavage. Different metals exhibit varying reactivities and can lead to different products. For instance, while some metal complexes achieve complete desulfurization, others may only lead to partial ring-opening or functionalization.

The selectivity of ring-opening can also be influenced by the substituents on the thiophene ring and the reaction conditions. nih.govnih.gov In some cases, metal-mediated reactions can be highly selective, targeting specific C-S or even C-H bonds for activation. ias.ac.in For example, in tandem Heck-ring-opening reactions of cyclopropyl (B3062369) derivatives, the selectivity of the ring-opening is dictated by the formation of a configurationally stable carbon-palladium bond. nih.gov

The development of catalytic systems for these transformations is an active area of research, with the goal of achieving efficient and selective C-S bond cleavage under mild conditions. rsc.orgrsc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 5-Methyl-2-thienyl methyl sulfide (B99878) molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Methyl-2-thienyl methyl sulfide provides characteristic signals for the protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear as doublets in the region of δ 6.6-7.2 ppm. The methyl group attached to the thiophene ring exhibits a singlet around δ 2.4 ppm, while the methyl group of the methyl sulfide moiety resonates as a singlet at approximately δ 2.5 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | ~6.8 | d |

| Thiophene H-4 | ~6.6 | d |

| 5-Methyl | ~2.4 | s |

| S-Methyl | ~2.5 | s |

Note: 'd' denotes a doublet and 's' denotes a singlet. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in this compound. The quaternary carbons of the thiophene ring (C2 and C5) typically resonate at lower fields (higher ppm values) compared to the protonated carbons (C3 and C4). The methyl carbons will appear at higher fields (lower ppm values).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiophene) | ~140 |

| C5 (Thiophene) | ~138 |

| C3 (Thiophene) | ~130 |

| C4 (Thiophene) | ~125 |

| 5-Methyl | ~15 |

| S-Methyl | ~16 |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Advanced NMR Techniques for Regio- and Stereochemical Assignment

To unambiguously assign the signals and confirm the regiochemistry of the substituents on the thiophene ring, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

An HSQC experiment correlates the signals of directly attached proton and carbon atoms, allowing for the definitive assignment of the thiophene ring protons to their corresponding carbons. The HMBC experiment, on the other hand, reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for confirming the connectivity of the methyl groups to the thiophene ring and the sulfur atom. For instance, an HMBC correlation between the protons of the 5-methyl group and the C5 and C4 carbons of the thiophene ring would confirm its position. Similarly, a correlation between the S-methyl protons and the C2 carbon of the thiophene ring would verify the position of the methyl sulfide group. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular identity.

Analysis of Fragmentation Patterns for Structural Inference

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com For this compound, characteristic fragmentation pathways would include the loss of the methyl radical (•CH₃) from either the methyl sulfide group or the thiophene ring, and the cleavage of the C-S bond. nih.gov The analysis of these fragmentation patterns can corroborate the structural assignments made by NMR spectroscopy. nih.gov For example, the observation of a fragment corresponding to the loss of a methyl sulfide radical (•SCH₃) would provide strong evidence for the presence of this functional group.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. Both IR and Raman spectroscopy probe the vibrational energy levels of molecules, but they operate on different principles and are subject to different selection rules, often providing complementary information.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the thiophene ring, the methyl group, and the methyl sulfide moiety.

The analysis of thiophene and its derivatives provides a basis for interpreting the spectrum of this compound. researchgate.netiosrjournals.org Studies on polythiophene and substituted thiophenes show characteristic peaks for C-H stretching, C-C ring stretching, and C-S stretching vibrations. researchgate.netiosrjournals.org The presence of both a methyl group directly attached to the ring and a methyl group in the sulfide substituent influences the positions and intensities of these bands. The technique is sensitive enough to detect these structural nuances, making it invaluable for confirming the synthesis and purity of the compound. nih.gov

While a definitive experimental spectrum for this compound is not widely published, the characteristic vibrational frequencies can be assigned with high confidence by comparison with related molecules and through theoretical calculations. iosrjournals.orgprimescholars.com The main vibrational modes are associated with the substituted thiophene ring and the attached functional groups.

Aromatic C-H Vibrations: The C-H stretching vibrations of the thiophene ring are expected in the 3100-3000 cm⁻¹ region. primescholars.com The corresponding in-plane and out-of-plane bending vibrations appear at lower frequencies.

Thiophene Ring Vibrations: The stretching vibrations of the C-C bonds within the aromatic ring typically occur in the 1550-1350 cm⁻¹ range. iosrjournals.org These bands are characteristic of the aromatic nature of the thiophene heterocycle.

C-S Vibrations: The C-S stretching vibrations within the thiophene ring are generally observed in the 820-600 cm⁻¹ region. researchgate.netiosrjournals.org The exocyclic C-S bond of the methyl sulfide group will also have a characteristic stretching frequency in this range.

Methyl Group Vibrations: The aliphatic C-H stretching vibrations of the two methyl groups (one on the ring and one in the sulfide group) are expected to appear in the 2980-2870 cm⁻¹ range. The characteristic bending (scissoring, rocking, and wagging) vibrations for the CH₃ groups are found at lower wavenumbers, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 |

| Thiophene Ring C=C Stretch | 1550 - 1400 |

| Methyl (CH₃) Asymmetric/Symmetric Bend | 1460 - 1430, 1380 - 1370 |

| Thiophene Ring C-C Stretch | 1360 - 1340 |

| Thiophene Ring C-S Stretch | 820 - 600 |

| Exocyclic C-S Stretch | 750 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound is dominated by electronic transitions within the thiophene ring, which acts as the primary chromophore. Thiophene itself exhibits strong absorption bands below 250 nm, which are attributed to π→π* transitions. nist.gov The introduction of substituents onto the thiophene ring can cause shifts in the absorption maxima (λmax) and changes in their intensities.

For this compound, the presence of the electron-donating methyl group and the sulfur atom of the methyl sulfide group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions compared to unsubstituted thiophene. This is due to the extension of the conjugated system and the raising of the HOMO energy level. A second, typically weaker absorption band corresponding to an n→π* transition, involving the non-bonding electrons on the sulfur atom, may also be observed at longer wavelengths.

The UV-Vis absorption data correlates directly with the molecule's electronic structure. The energy of an electronic transition is inversely proportional to the wavelength of the absorbed light. The main π→π* transition corresponds to the excitation of an electron from the highest energy π-bonding orbital (HOMO) to the lowest energy π*-antibonding orbital (LUMO).

The electron-donating methyl and methylthio substituents increase the electron density of the thiophene ring, which raises the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light. Computational studies on related thiophene derivatives confirm that such substitutions directly impact the frontier molecular orbitals. figshare.com The position and intensity of the λmax provide empirical data that can be compared with theoretical calculations to refine our understanding of the electronic distribution and energy levels within this compound.

The table below outlines the expected electronic transitions for this compound.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Substituted Thiophene Ring | 240 - 280 |

| n → π | Sulfur lone pair (heteroatom) | > 280 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure and bonding, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions.

Currently, the specific single-crystal X-ray structure of this compound is not available in public databases. However, extensive crystallographic studies on other thiophene derivatives provide a strong basis for predicting its solid-state characteristics. figshare.comnih.govresearchgate.netacs.org

Thiophene rings are consistently found to be planar or nearly planar. nih.gov In substituted thiophenes, it is common to observe specific crystal packing motifs driven by weak intermolecular interactions such as C-H···π or C-H···S contacts. For some substituted thiophenes, particularly those with carbonyl groups or other rotatable substituents, phenomena like ring-flip disorder have been observed, where the thiophene ring occupies two positions in the crystal lattice. researchgate.net An X-ray crystallographic analysis of this compound would definitively establish the planarity of its ring, the conformation of the methyl sulfide substituent relative to the ring, and how the molecules pack together in a crystalline solid.

Determination of Crystal Form and Molecular Configuration

In a hypothetical crystallographic study, one would expect the thiophene ring to be essentially planar. The methyl and methyl sulfide substituents would be positioned at the 2 and 5 positions of the thiophene ring, respectively. The analysis would provide key torsional angles, defining the orientation of the methyl sulfide group relative to the plane of the thiophene ring. These parameters are crucial for understanding intermolecular interactions, such as C-H···S or C-H···π interactions, which govern the crystal lattice's stability.

A table summarizing hypothetical crystallographic data is presented below. It is important to note that this data is illustrative and awaits experimental verification.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.3 |

| β (°) | 95.5 |

| V (ų) | 745.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

This table presents hypothetical crystallographic data for this compound for illustrative purposes. Actual values must be determined experimentally.

Elucidation of Absolute Configuration and Chirality

The molecule this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, the concepts of absolute configuration and chirality, which apply to molecules that are non-superimposable on their mirror images, are not applicable to this specific compound.

Should a chiral derivative of this compound be synthesized, for instance by introducing a chiral center on the methyl sulfide group or by creating a chiral axis through appropriate substitution leading to atropisomerism, then techniques such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) could be employed. These chiroptical spectroscopic methods, in conjunction with quantum chemical calculations, are powerful tools for determining the absolute configuration of chiral molecules. vanderbilt.edu

In such a hypothetical case of a chiral derivative, the experimental VCD or ECD spectrum would be compared with the theoretically calculated spectra for the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra would allow for the unambiguous assignment of the absolute configuration.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the intricacies of molecular systems. For a compound like 5-Methyl-2-thienyl methyl sulfide (B99878), these calculations would provide a foundational understanding of its structural and electronic nature.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 5-Methyl-2-thienyl methyl sulfide, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Given the rotational freedom around the C-S bonds, multiple conformers could exist. A thorough analysis would identify all stable conformers and their relative energies, providing insight into the molecule's flexibility and the most likely shapes it adopts under various conditions.

Once the optimized geometry is obtained, a host of electronic properties and quantum chemical descriptors can be calculated to predict the molecule's chemical behavior.

The energies of the HOMO and LUMO are fundamental electronic parameters. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound (Note: The following data is purely illustrative and not based on actual calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Electronic Properties and Quantum Chemical Descriptors

Ionization Potential and Electron Affinity Derivations

From the HOMO and LUMO energies, the ionization potential (IP) and electron affinity (EA) can be estimated via Koopmans' theorem. The IP represents the energy required to remove an electron, while the EA is the energy released when an electron is added. These values are crucial for understanding the compound's behavior in redox reactions.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be derived from the IP and EA. Electronegativity measures the power of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules having larger HOMO-LUMO gaps. Softness is the reciprocal of hardness.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is purely illustrative and not based on actual calculations.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Electrophilic and Nucleophilic Indices

The global electrophilicity index (ω) provides a measure of the energy lowering of a system when it is saturated with electrons from the environment, indicating its propensity to act as an electrophile. Conversely, nucleophilicity indices can be calculated to assess its electron-donating capabilities.

Dipole Moment Calculations

The molecular dipole moment is a fundamental descriptor of the charge distribution within a molecule, influencing its physical properties and intermolecular interactions. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict its dipole moment. DFT methods, such as B3LYP, combined with various basis sets, provide a reliable framework for these calculations. arxiv.org The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the electron density distribution.

Table 1: Representative Dipole Moment Calculation Data This table illustrates typical data obtained from DFT calculations for related thiophene (B33073) derivatives, as specific data for this compound is not available in the searched literature.

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Value would be calculated here |

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations using DFT are instrumental in assigning the observed spectral bands to specific molecular motions. nih.govarxiv.org For this compound, a full vibrational analysis would be performed by first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that energy minimum. wisc.edu

Commonly, the B3LYP functional with a 6-31G(d,p) or larger basis set is used for this purpose. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (around 0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data. etsu.edu A comparative analysis involves matching the scaled theoretical frequencies with the bands in the experimental IR and Raman spectra, allowing for a detailed assignment of vibrational modes such as C-H stretching, C-S stretching, ring vibrations, and methyl group deformations. nih.gov This detailed assignment is crucial for confirming the molecular structure and understanding its conformational properties. arxiv.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table demonstrates how theoretical and experimental data are compared. The values are hypothetical for this compound.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3230 | 3101 | 3100 |

| Methyl C-H Stretch (asym) | 3085 | 2962 | 2965 |

| Thiophene Ring Stretch | 1490 | 1430 | 1432 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)

The prediction of NMR chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. rsc.orgnih.gov For this compound, GIAO-DFT calculations would predict the ¹H and ¹³C chemical shifts.

The process involves optimizing the molecule's geometry, followed by a GIAO calculation using a functional like B3LYP and a suitable basis set (e.g., cc-pVDZ). rsc.org The calculated shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions can help assign specific signals in the experimental spectrum to the correct nuclei in the molecule, which is particularly useful for distinguishing between isomers or assigning the shifts of the thiophene ring protons and carbons. nih.gov Studies on a wide range of organic molecules have shown that this method can predict chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) This table shows a representative format for comparing GIAO-predicted and experimental NMR data. Values are hypothetical.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 (Thiophene) | 138.5 | 139.0 | - | - |

| C3 (Thiophene) | 130.2 | 130.5 | 6.95 | 6.98 |

| C4 (Thiophene) | 125.8 | 126.1 | 6.70 | 6.72 |

| C5 (Thiophene) | 140.1 | 140.8 | - | - |

| 5-Methyl Carbon | 15.3 | 15.5 | 2.50 | 2.52 |

UV-Vis Absorption Spectra Simulations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. youtube.com

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). mdpi.com The calculations typically identify the main electronic transitions, such as π → π* transitions within the thiophene ring, and how they are influenced by the methyl and methyl sulfide substituents. rsc.org This information is invaluable for interpreting the experimental spectrum and understanding the electronic structure of the molecule.

Table 4: Representative TD-DFT Simulation Results for UV-Vis Spectrum This table illustrates typical output from a TD-DFT calculation. Values are hypothetical for this compound.

| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.55 | 272 | 0.45 |

| S₀ → S₂ | 5.10 | 243 | 0.12 |

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug discovery to predict how a molecule might interact with a biological target and to correlate its chemical structure with its biological activity. Sulfur-containing heterocycles like thiophene derivatives are known to possess a wide range of pharmacological activities. nih.govresearchgate.net

Molecular Docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target (e.g., an enzyme or receptor) to predict its binding mode and affinity. nih.govtandfonline.com This helps in understanding the potential biological targets and the key intermolecular interactions (like hydrogen bonds or hydrophobic interactions) responsible for binding. acs.orgrsc.org

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of thiophene derivatives, including this compound, were tested for a specific biological effect, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

While specific docking or QSAR studies on this compound were not found in the search, these methodologies are routinely applied to new series of thiophene derivatives to explore their therapeutic potential. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Quantification of Hyperconjugative Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and delocalization of electron density within a molecule. ekb.eg It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like lone pairs, bonds, and antibonds. A key aspect of NBO analysis is the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) NBO to an empty (acceptor) NBO. youtube.comrsc.org

Delocalization from the sulfur lone pairs (donor) into the π* antibonding orbitals of the thiophene ring.

Interactions between the σ bonds of the methyl groups (donor) and the π* orbitals of the ring.

Delocalization from the π-system of the thiophene ring (donor) into the σ* antibonding orbitals of the substituent groups.

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). ekb.eg A larger E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. These calculations provide deep insight into the electronic effects of the substituents on the aromatic ring.

Table 5: Key Hyperconjugative Interactions and Stabilization Energies (E(2)) from NBO Analysis (Illustrative) This table presents a hypothetical NBO analysis for this compound to illustrate the concept.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | π*(C2-C3) | 15.5 |

| LP(1) S | π*(C4-C5) | 2.1 |

| π(C4-C5) | σ*(C5-C(methyl)) | 4.8 |

Analysis of Charge Delocalization Phenomena

Charge delocalization within a molecule is a key factor in determining its stability, reactivity, and electronic properties. In computational chemistry, Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.orgwisc.eduwisc.edu This interaction, often described as hyperconjugation, signals a departure from an idealized, localized Lewis structure and indicates electron delocalization. wikipedia.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding the chemical reactivity of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netscienceopen.com

The MEP surface provides a clear picture of the chemically active sites within a molecule. researchgate.netscienceopen.com Negative regions, typically colored red, indicate areas with an excess of electron density and are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, positive regions, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netnih.gov Green and yellow areas generally represent neutral and slightly electron-rich regions, respectively. researchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential localized around the sulfur atom of the thiophene ring and the sulfide group, due to the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles. The hydrogen atoms of the methyl groups and the thiophene ring would exhibit positive potential, making them susceptible to nucleophilic attack. Computational studies on similar thiophene derivatives confirm that the heteroatom and π-systems are often the most reactive sites. scienceopen.comresearchgate.net

Non-Linear Optical (NLO) Properties Evaluation

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical communications and data storage. researchgate.netnih.gov The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of a π-conjugated system and intramolecular charge transfer (ICT) from an electron donor to an electron acceptor. researchgate.net Thiophene-containing compounds have been a focus of NLO research due to the electron-rich nature of the thiophene ring. researchgate.net

A molecule's response to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β and γ). These tensors are crucial in quantifying the NLO properties of a material. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. researchgate.netacs.org

The average polarizability <α> and the total first hyperpolarizability (βtot) are key parameters. For instance, studies on various organic chromophores have shown that strategic design, such as creating a push-pull architecture with donor and acceptor groups connected by a π-bridge, can significantly enhance the NLO response. researchgate.netacs.org The calculated hyperpolarizability values are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. researchgate.net

For this compound, the thiophene ring acts as a π-system. The methyl and methyl sulfide groups, while not strong donors or acceptors, do influence the electronic distribution and thus the polarizability and hyperpolarizability. Theoretical calculations on related molecules have demonstrated that even small structural modifications can lead to substantial changes in NLO properties. nih.govnih.gov

Table 1: Calculated Polarizability and Hyperpolarizability Data for Representative Thiophene Derivatives This table presents illustrative data from computational studies on similar thiophene-based compounds to provide context for the potential NLO properties of this compound. The values are highly dependent on the specific computational method and basis set used.

| Compound/System | Average Polarizability <α> (esu) | First Hyperpolarizability βtot (esu) | Second Hyperpolarizability ⟨γ⟩ (esu) | Reference |

| Chromene Derivative 4a | 6.77005 × 10⁻²³ | - | 0.145 × 10⁴ | nih.gov |

| Designed NFA Compound MSTD7 | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ | nih.gov |

| Benzotrithiophene Derivative DTCM1 | - | 7.0440 × 10⁻²⁷ | - | acs.org |

| Benzotrithiophene Derivative DTCM6 | - | - | 22.260 × 10⁻³⁴ | acs.org |

Research Applications and Broader Scientific Relevance

Building Blocks for Advanced Organic Synthesis

While 5-Methyl-2-thienyl methyl sulfide (B99878) is classified as a material building block and an organic intermediate in chemical supplier catalogs, a detailed survey of scientific databases and literature does not currently provide specific, documented examples of its application in the synthesis of more complex molecular structures. The following sections detail the findings for its potential use in constructing various heterocyclic systems.

Synthesis of Complex Heterocyclic Ring Systems

A review of the scientific literature did not yield specific examples or methodologies where 5-Methyl-2-thienyl methyl sulfide is utilized as a direct precursor for the synthesis of complex, fused, or polycyclic heterocyclic ring systems.

Development of Azepane Derivatives

There is currently no available research in scientific literature that describes the use of this compound as a starting material or intermediate in the synthesis of azepane derivatives.

Construction of Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry with numerous described pathways. However, a thorough search of the literature did not reveal any methods that employ this compound as a key building block for the construction of the thiazole ring.

Synthesis of Triazole Derivatives

Similarly, while the synthesis of triazole derivatives is an active area of research, there are no specific documented examples in the current scientific literature that utilize this compound as a precursor for forming the triazole core.

Formation of Pyridine (B92270) Derivatives

The formation of pyridine rings can be achieved through various synthetic strategies. Despite this, the scientific literature does not currently contain specific examples of this compound being used as a reactant in the synthesis of pyridine derivatives.

Synthesis of Pyrrolidinone and Furanone Derivatives

An examination of the available chemical literature and databases shows no documented instances of this compound being used as a building block for the synthesis of either pyrrolidinone or furanone derivatives.

Role in Polymer Science and Functional Materials Development

The unique structure of this compound, which combines a thiophene (B33073) ring with a methyl sulfide group, positions it as a molecule of interest in the development of advanced functional materials. Its potential lies in its ability to serve as a building block for polymers with tailored electronic and optical properties.

Precursors for Polyconjugated Sulfur-Containing Polymers

Sulfur-containing polymers have garnered significant attention due to their diverse and valuable properties, leading to a wide array of applications. researchgate.net These polymers range from high-performance thermoplastics like poly(phenylene sulfide ether) (PPSE) to water-soluble polymers used as emulsifiers and conductive materials. researchgate.net Within this class, polyconjugated polymers, particularly those based on the thiophene moiety, are renowned for their electronic characteristics.

The structure of this compound makes it a viable precursor for polyconjugated sulfur-containing polymers. The thiophene ring can undergo polymerization, typically through electrochemical or chemical oxidation, to form a polythiophene backbone. The methyl and methyl sulfide substituents on the thiophene ring would influence the resulting polymer's properties, such as its solubility, processability, and solid-state packing, which in turn affect its electronic behavior. The synthesis of sulfur-containing polymers can be achieved under relatively mild conditions, overcoming challenges like high-temperature reactions associated with traditional methods like reverse vulcanization. google.com

Applications in Organic Conductors and Semiconductors

The development of polymers from this compound could lead to new organic conductive and semiconducting materials. Polythiophenes are a well-established class of p-type organic semiconductors. The incorporation of additional sulfur atoms, such as in the methyl sulfide group, can enhance intermolecular interactions and facilitate charge transport.

The electronic properties of these polymers can be tuned by modifying the structure of the monomer. The methyl group acts as a weak electron-donating group, which can alter the HOMO/LUMO energy levels of the polymer, impacting its conductivity and semiconducting performance. Research into sulfur-containing polymers has demonstrated their potential in conductive applications, and materials derived from thienyl sulfides fit within this promising area of materials science. researchgate.net Furthermore, the broader family of metal sulfides, such as tin(II) sulfide (SnS), are known p-type semiconductors, underscoring the inherent suitability of sulfur-based compounds for semiconductor applications. rsc.org

Research in Organic Light-Emitting Diodes and Photodetectors

Materials developed for organic conductors and semiconductors are often prime candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and photodetectors. The electroluminescent and photovoltaic properties of polythiophene derivatives make them suitable for these applications. Polymers synthesized from this compound could potentially be used as active layers in such devices.

In the context of photodetectors, sulfur-containing materials have shown exceptional performance. For instance, photodetectors based on two-dimensional tin(II) sulfide (SnS) nanoflakes have demonstrated high responsivity, high normalized detectivity, and fast response times. rsc.org While SnS is an inorganic material, the high performance highlights the potential of sulfur-based compounds in light-detection technologies. Research into organic analogues, such as polymers derived from thienyl sulfides, is a logical direction for developing flexible and low-cost photodetectors.

Catalytic Applications and Ligand Design in Organometallic Chemistry

The sulfur atoms in this compound are key to its applications in catalysis and organometallic chemistry, enabling strong interactions with metal centers and surfaces.

Interactions with Metal Surfaces in Surface-Enhanced Raman Spectroscopy (SERS) and Catalysis

The interaction of sulfur compounds with metal surfaces is a fundamental aspect of heterogeneous catalysis and surface science. Thiophene and its derivatives are known to adsorb onto transition metal sulfide catalysts like MoS₂, which are used in industrial hydrodesulfurization processes. dtu.dk Density functional theory (DFT) studies have shown that van der Waals forces play a crucial role in the adsorption of thiophene on the basal plane of MoS₂. dtu.dk Similarly, this compound would be expected to interact strongly with such catalyst surfaces through both its thiophene ring and its methyl sulfide group, influencing catalytic activity and selectivity.

This affinity for metal surfaces is also exploited in Surface-Enhanced Raman Spectroscopy (SERS), a technique that provides greatly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, typically gold (Au) or silver (Ag). nih.gov Flexible SERS substrates fabricated with gold nanoparticles have been used for the sensitive detection of various molecules. nih.gov The sulfur atoms in this compound would ensure strong chemisorption onto these SERS-active surfaces, allowing for detailed spectroscopic analysis of the molecule's vibrational modes and its orientation on the surface.

Ligand Design for Transition Metal Complexes

The ability of sulfur compounds to coordinate with transition metals makes them excellent candidates for ligand design. Molecules very similar to this compound, such as methyl 2-thienyl sulfide, have been used to create stable complexes with platinum(II) and palladium(II). researchgate.net Research has shown that these sulfides can form sulfur ylides which then coordinate to the metal center, creating a direct carbon-metal bond. researchgate.net

The electronic properties of the ligand influence the characteristics of the resulting metal complex. Infrared (IR) and proton NMR spectroscopy are used to elucidate the configurations of these complexes. researchgate.net Studies have concluded that the trans influence of a sulfur ylide ligand derived from a thienyl sulfide is greater than that of simple dialkyl sulfides, a key consideration in the design of catalysts for specific chemical transformations. researchgate.net The 2-thienyl ring itself is also a common motif in ligands used for various catalytic reactions, including Rh(II)-catalyzed transformations. acs.org

Academic Investigations in Flavor Chemistry

Chemical Constituents of Natural Flavor Profiles

Thiophene derivatives are recognized as naturally occurring components in a variety of cooked foods, including coffee, beef, pork, and shrimp. femaflavor.org They are typically formed through non-enzymatic browning reactions, such as the Maillard reaction, involving sulfur-containing amino acids like cysteine, or by the reaction of hydrogen sulfide with other browning intermediates. femaflavor.org

While specific identification of this compound in natural flavor profiles is not prominently reported, the presence of structurally similar compounds suggests its potential formation during the cooking process. For instance, various alkyl sulfides are known to be formed in cooked meat, with their levels influenced by the presence of precursors like cysteine and thiamine. scielo.br The thermal degradation of these precursors leads to the formation of hydrogen sulfide, a key reactant in the synthesis of many sulfurous flavor compounds. scielo.br

Furthermore, studies on meat flavor have identified numerous sulfur-substituted furans and thiophenes. scielo.br For example, 2-methyl-3-(methylthio)furan (B1580562) has been identified in cooked beef and is noted for its meaty aroma at very low concentrations. ntou.edu.tw The presence of a methyl group and a methylthio- group in these and other identified flavor compounds, such as 5-methyl-2-thiophenecarboxaldehyde (B81332) femaflavor.orgnih.gov, indicates that the structural motifs of this compound are relevant to the chemistry of natural flavors. The evaluation of aromas from related compounds has shown that those with a 2-methyl-3-furanyl group often possess meaty characteristics. ntou.edu.tw

Research on Synthetic Flavor Agent Development

The development of synthetic flavor agents often involves the synthesis and evaluation of compounds identified in natural products or their close structural analogs. The goal is to replicate or enhance specific flavor notes in processed foods. Given the association of sulfur-containing heterocycles with desirable savory and meaty flavors, there is considerable interest in their synthesis.

Research in this area has led to the synthesis of various sulfur-containing ester flavor compounds with meaty odors. researchgate.net Additionally, novel 2-methyl-3-furyl sulfide derivatives have been synthesized and noted for their special aroma characteristics, including onion, garlic, nut, mushroom, and roasted meat notes, often at very low aroma thresholds. nih.gov These synthetic efforts highlight the importance of the sulfide linkage and the heterocyclic ring in creating impactful flavor molecules.

While there is no specific mention in the searched literature of large-scale commercial production or extensive research focused solely on this compound as a synthetic flavor agent, chemical suppliers do offer a range of sulfur-containing heterocyclic compounds for research and development in the flavor and fragrance industry. thegoodscentscompany.com The study of such compounds contributes to a broader understanding of structure-activity relationships, which can guide the development of new and effective flavor ingredients.

Intermediates for Agrochemical and Dye Synthesis

The utility of a chemical compound as an intermediate in synthesis depends on its reactivity and the presence of functional groups that can be readily converted into other desired moieties. Thiophene and its derivatives are known building blocks in various areas of chemical synthesis due to the unique reactivity of the thiophene ring.

While direct evidence for the use of this compound as an intermediate in the large-scale synthesis of agrochemicals and dyes is not available in the provided search results, the broader class of thiophene derivatives is utilized in these industries. Chemical manufacturers produce a variety of chemical intermediates, including sulfur and heterocyclic compounds, for sectors such as pharmaceuticals, agrochemicals, and material sciences. thegoodscentscompany.com

The thiophene ring can undergo a range of electrophilic substitution reactions, and the methyl and methyl sulfide groups on this compound could potentially be modified or used to direct further reactions. For instance, the sulfide group could be oxidized to a sulfoxide (B87167) or sulfone, which are common functional groups in biologically active molecules. However, without specific studies or patents linking this compound to the synthesis of particular agrochemicals or dyes, its role in these fields remains speculative.

Q & A

Q. How can researchers confirm the structural identity of 5-methyl-2-thienyl methyl sulfide in synthetic samples?

To confirm structural identity, use a combination of spectroscopic techniques:

- NMR spectroscopy : Analyze and NMR spectra to verify methyl and thiophene ring proton environments. Compare peak assignments with literature data for analogous thiophene derivatives .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 142 for the molecular formula ) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify characteristic S–CH stretching vibrations (~650–750 cm) and aromatic C–H stretches (~3100 cm) .

Always cross-reference with databases like PubChem or NIST Chemistry WebBook for validated spectral data .

Q. What are the foundational steps for synthesizing this compound in a laboratory setting?

A typical synthesis involves:

Thiophene functionalization : Start with 2-methylthiophene and introduce a methylthio group via nucleophilic substitution or Friedel-Crafts alkylation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Characterization : Validate purity via thin-layer chromatography (TLC) and quantify yield using gravimetric analysis.

Refer to synthetic protocols for thiophene derivatives in , which emphasize reproducibility through detailed experimental logs (e.g., Rf values, solvent ratios) .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile sulfur-containing compounds.

- Waste disposal : Segregate chemical waste and consult institutional guidelines for sulfur-containing organics .

Note: No ecotoxicological data (e.g., bioaccumulation, soil mobility) are available, so treat all waste as hazardous .

Q. How should researchers address regulatory compliance for non-TSCA-listed compounds like this compound?

- Documentation : Maintain records of synthesis, usage, and disposal under 40 CFR 720.36(c)(i) for R&D exemptions .

- Inventory checks : Verify exclusion from the TSCA inventory using EPA’s Substance Registry Services.

- Risk mitigation : Assume unknown hazards and implement worst-case exposure controls .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

- Reaction optimization : Use Design of Experiments (DoE) to vary temperature, catalyst load (e.g., AlCl for Friedel-Crafts), and stoichiometry. Monitor byproducts (e.g., polysulfides) via GC-MS.

- Catalyst screening : Test Lewis acids (e.g., BF-etherate) to enhance regioselectivity on the thiophene ring .

- In-situ monitoring : Employ real-time IR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What analytical strategies resolve contradictions in spectral data for sulfur-containing heterocycles?

- Multi-technique validation : Combine - HMBC NMR to resolve ambiguities in aromatic proton assignments.

- Computational modeling : Use density functional theory (DFT) to simulate IR and NMR spectra for comparison with experimental data .

- Cross-laboratory verification : Collaborate to replicate results and identify instrument-specific artifacts .

Q. How can researchers assess the environmental fate of this compound despite limited ecotoxicological data?

- Predictive modeling : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation (e.g., BIOWIN) and ecotoxicity .

- Mesocosm studies : Simulate soil/water systems to measure hydrolysis rates and metabolite formation.

- Bioassays : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What methodologies validate the purity of this compound for mechanistic studies?

- High-resolution mass spectrometry (HRMS) : Confirm absence of isobaric contaminants (e.g., oxidation products like sulfoxides).